1-[tert-butyl(dimethyl)silyl]oxycyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound CC©©Si©OC1(CCC1)C=O is a silicon-containing organic molecule It features a silicon atom bonded to three methyl groups and an oxygen atom, which is further connected to a cyclopropane ring and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CC©©Si©OC1(CCC1)C=O typically involves the reaction of a silicon-containing precursor with a cyclopropane derivative. One common method is the hydrosilylation of a cyclopropane aldehyde with a trialkylsilane in the presence of a platinum catalyst. The reaction conditions often include:
Temperature: 25-100°C
Solvent: Toluene or hexane
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
CC©©Si©OC1(CCC1)C=O: can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Nucleophiles like halides, amines, or alcohols in the presence of a base
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative
Reduction: Formation of a primary alcohol derivative
Substitution: Formation of various substituted silicon-containing compounds
Scientific Research Applications
CC©©Si©OC1(CCC1)C=O: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex silicon-containing compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems, leveraging the stability and reactivity of the silicon-oxygen bond.
Industry: Utilized in the production of specialty polymers and materials with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of CC©©Si©OC1(CCC1)C=O involves its interaction with various molecular targets. The silicon-oxygen bond can undergo hydrolysis, releasing the active silicon species, which can then interact with biological molecules or catalyze specific reactions. The cyclopropane ring and aldehyde group also contribute to its reactivity, allowing it to participate in various chemical transformations.
Comparison with Similar Compounds
CC©©Si©OC1(CCC1)C=O: can be compared with other silicon-containing compounds such as:
Trimethylsilyl derivatives: These compounds have similar silicon-oxygen bonds but lack the cyclopropane and aldehyde functionalities, making them less versatile in certain applications.
Cyclopropane derivatives: These compounds contain the cyclopropane ring but do not have the silicon-oxygen bond, limiting their reactivity and stability.
Aldehyde derivatives:
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxycyclobutane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si/c1-10(2,3)14(4,5)13-11(9-12)7-6-8-11/h9H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQKDDGZTNLGSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CCC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.